
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is a high-performance polymer known for its excellent mechanical properties and thermal stability. This compound is commonly used in the production of polycarbonates, which are widely utilized in various industrial applications due to their durability and resistance to impact and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) typically involves a polycondensation reaction between carbonic dichloride (phosgene) and bisphenol A (4,4-(1-methylethylidene)bisphenol) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The process involves the continuous addition of reactants and the removal of by-products to achieve high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield bisphenol A and other degradation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic solutions are used, often at elevated temperatures to accelerate the reaction.
Major Products Formed
Substitution Reactions: Products include modified polycarbonates with different functional groups.
Hydrolysis: Major products include bisphenol A and carbonic acid derivatives.
Scientific Research Applications
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of high-strength, lightweight materials for automotive and aerospace industries
Mechanism of Action
The mechanism of action of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) involves the formation of strong covalent bonds between the monomer units, resulting in a highly stable polymer network. The molecular targets include the hydroxyl groups of bisphenol A, which react with carbonic dichloride to form the polymer backbone .
Comparison with Similar Compounds
Similar Compounds
Polycarbonate: Similar in structure and properties, but may differ in specific monomer units used.
Polyester: Shares some mechanical properties but differs in chemical composition and thermal stability.
Polyurethane: Similar applications in industry but has different chemical resistance and flexibility.
Uniqueness
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is unique due to its combination of high thermal stability, mechanical strength, and resistance to chemical degradation. These properties make it particularly suitable for demanding applications in various fields .
Properties
CAS No. |
129510-06-1 |
|---|---|
Molecular Formula |
C37H42Cl2O5 |
Molecular Weight |
637.6 g/mol |
IUPAC Name |
carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2.C15H16O2.CCl2O/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h4-11,15,22-23H,12-14H2,1-3H3;3-10,16-17H,1-2H3; |
InChI Key |
OEOXQBZCMXOVIU-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
Canonical SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
Related CAS |
129510-06-1 |
Synonyms |
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohexylidene)bisphenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


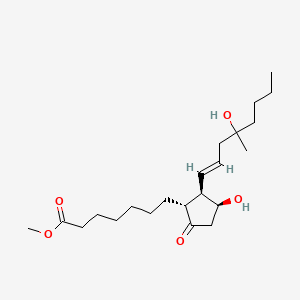
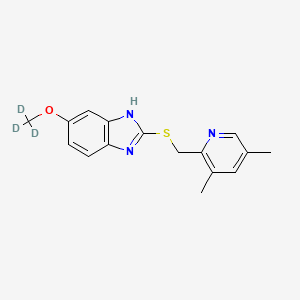
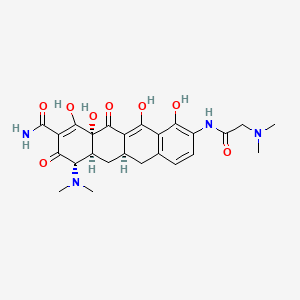
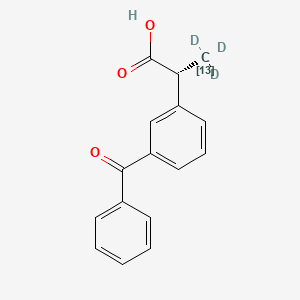
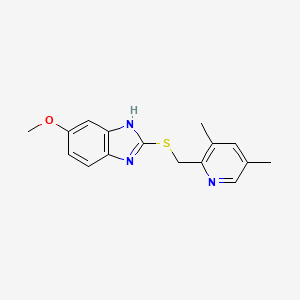
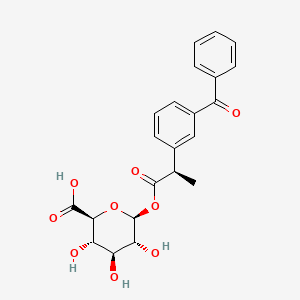
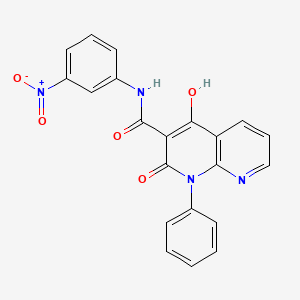
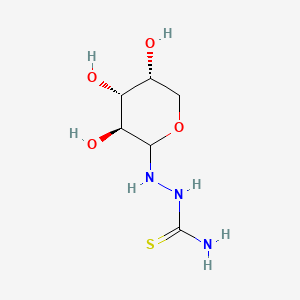
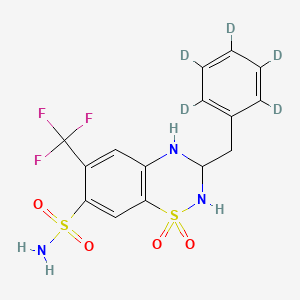
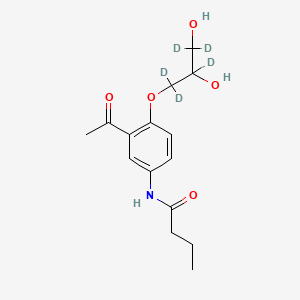
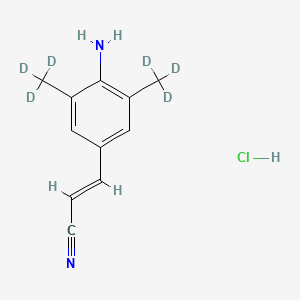
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
